3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This particular compound features a difluoromethyl group, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-methoxy-2-phenylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-methoxybenzyl)benzenesulfonamide
- 3,4-difluoro-N-[2-(methylthio)phenyl]benzenesulfonamide
Comparison
Compared to similar compounds, 3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide exhibits unique properties due to the presence of the difluoromethyl group and the specific substitution pattern on the benzene ring. These structural features can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S/c1-3-17(23-2,13-7-5-4-6-8-13)12-20-24(21,22)14-9-10-15(18)16(19)11-14/h4-11,20H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAWQLZCVUECDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNS(=O)(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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